3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
CAS No.: 1797286-96-4
Cat. No.: VC5222370
Molecular Formula: C18H24BrN5O3
Molecular Weight: 438.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797286-96-4 |
|---|---|
| Molecular Formula | C18H24BrN5O3 |
| Molecular Weight | 438.326 |
| IUPAC Name | 5-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C18H24BrN5O3/c1-3-23-16(21-24(18(23)26)8-9-27-2)13-4-6-22(7-5-13)17(25)14-10-15(19)12-20-11-14/h10-13H,3-9H2,1-2H3 |
| Standard InChI Key | WISMFVMLPIDRON-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Introduction
The compound 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with a CAS number of 1797286-96-4. It features a combination of piperidine, triazole, and bromonicotinoyl groups, making it a heterocyclic compound with potential applications in pharmaceuticals or chemical research.
Synthesis
The synthesis of 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one involves various chemical reactions that incorporate precursors containing piperidine, triazole, and bromonicotinoyl groups. The process typically involves multiple steps, including condensation reactions and functional group transformations, to assemble the complex structure of the compound.
Potential Applications
While specific applications of 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one are not well-documented, compounds with similar structures often find use in pharmaceutical research due to their potential biological activity. The presence of heterocyclic rings and functional groups like bromo and methoxyethyl suggests potential interactions with biological targets.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume